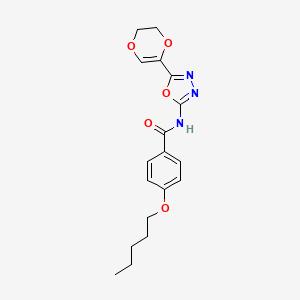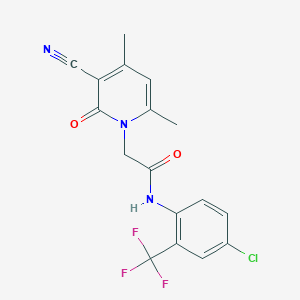
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide" is a complex organic molecule that may have potential applications in various fields, including as a pesticide or pharmaceutical agent. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds, which can be used to infer some of the properties and characteristics of the compound .
Synthesis Analysis
The synthesis of related N-derivatives of acetamides, as seen in the provided papers, often involves the reaction of aniline derivatives with acyl chlorides or other acylating agents. For example, the synthesis of N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was achieved through the reaction of 2,6-dichloro-4-trifluoromethylaniline with POCl3 in acetate . This suggests that a similar approach could be used for the synthesis of the compound , with appropriate modifications to the starting materials to incorporate the cyano and dimethyl-2-oxopyridinyl groups.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by X-ray diffraction analysis, as seen in several papers . These analyses reveal the planarity or non-planarity of the phenyl and pyridyl rings, the presence of intramolecular hydrogen bonds, and the orientation of substituents, which can affect the molecule's reactivity and interactions. For the compound , similar structural features such as the orientation of the chloro-trifluoromethylphenyl and dimethyl-2-oxopyridinyl groups would be critical in determining its properties.
Chemical Reactions Analysis
The reactivity of N-derivatives of acetamides can be influenced by the substituents on the phenyl ring and the nature of the acetamide group. For instance, the presence of electron-withdrawing groups such as chloro and trifluoromethyl can make the acetamide more susceptible to nucleophilic attack . The compound , with its cyano and trifluoromethyl substituents, is likely to exhibit similar reactivity patterns, which could be exploited in further chemical transformations or in its mode of action as a pesticide or drug.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of strong intermolecular interactions, such as hydrogen bonds and halogen-π interactions, can affect these properties . The compound , with potential hydrogen bonding sites and halogen substituents, would likely exhibit distinct physical properties that could be analyzed through spectroscopic methods and computational modeling.
科学的研究の応用
Potential Pesticide Applications
Research has characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, closely related to the chemical , by X-ray powder diffraction. These compounds, including variants with a trifluoromethyl group, show potential as pesticides (Olszewska et al., 2011).
Synthesis and Structural Studies
Various studies focus on the synthesis and structural analysis of compounds similar to N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide. This includes the investigation of fluorinated derivatives for receptor modulation (Kuznecovs et al., 2020), and the synthesis of compounds for antimicrobial activity, highlighting their versatility in medical and pharmaceutical research (Nunna et al., 2014).
Anticonvulsant Activity
A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, closely related to the given compound, reveals potential anticonvulsant activity. This underlines its potential application in neurological disorders (Kamiński et al., 2015).
Application in Nonlinear Optical Materials
Compounds structurally related to this compound have been studied for their role in nonlinear optical materials. This area explores their potential in advanced materials science and photonics (Gainsford et al., 2008).
Ultrasonication in Synthesis
The use of ultrasonication for the synthesis of related compounds highlights innovative methods in chemical synthesis, offering more efficient and eco-friendly alternatives (Almarhoon et al., 2020).
Antimicrobial and Antitumor Activities
Several studies have synthesized and analyzed compounds similar to the one for their antimicrobial and antitumor activities, indicating potential applications in the development of new therapeutic agents (Darwish et al., 2014).
特性
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O2/c1-9-5-10(2)24(16(26)12(9)7-22)8-15(25)23-14-4-3-11(18)6-13(14)17(19,20)21/h3-6H,8H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEIXAOTKNEJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

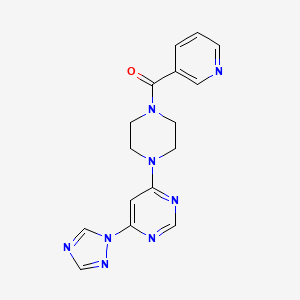
![1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503938.png)

![ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate](/img/structure/B2503940.png)
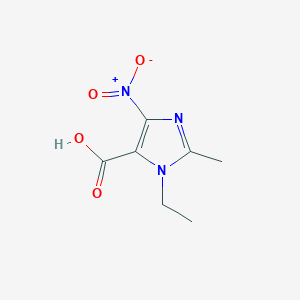
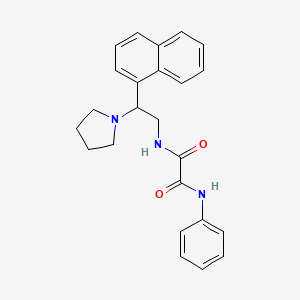
![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2503946.png)
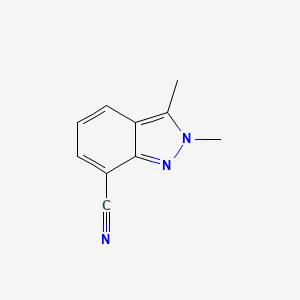
![5-Chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2503949.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503953.png)
![N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B2503955.png)
![Ethyl 3-(4-methoxyphenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503959.png)
